molecular formula C15H13N7O4S B10940684 ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 1005678-41-0

ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10940684
CAS No.: 1005678-41-0
M. Wt: 387.4 g/mol
InChI Key: FGILXHDAIYUGGS-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4

Biological Activity

Ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (CAS Number: 1005678-41-0) is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is C15H13N7O4SC_{15}H_{13}N_{7}O_{4}S, with a molecular weight of 387.4 g/mol. The structure incorporates multiple heterocycles that are known for their diverse pharmacological activities.

PropertyValue
CAS Number1005678-41-0
Molecular FormulaC15H13N7O4S
Molecular Weight387.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyrazole moieties. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . this compound is hypothesized to exhibit similar properties due to its structural characteristics.

Case Studies

  • In Vitro Studies : A study conducted on triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .
  • Mechanistic Insights : Research indicates that these compounds may inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Compounds with similar structures have been reported to exhibit activity against a range of pathogens.

Findings

  • Bacterial Inhibition : A study showed that pyrazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . Ethyl 9-methyl derivative may share this property given its structural similarities.
  • Fungal Activity : Triazole-containing compounds are often effective against fungal pathogens due to their ability to inhibit ergosterol synthesis .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor . Enzyme inhibition studies have shown that triazole derivatives can act as effective inhibitors of various enzymes including carbonic anhydrase and cholinesterase.

Key Findings

  • Carbonic Anhydrase Inhibition : Compounds in this class have been identified as potent inhibitors of carbonic anhydrase, which is crucial for regulating pH and fluid balance in biological systems .
  • Cholinesterase Inhibition : The inhibition of cholinesterase by similar compounds suggests potential applications in treating neurodegenerative diseases .

Properties

CAS No.

1005678-41-0

Molecular Formula

C15H13N7O4S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 12-methyl-4-[(3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C15H13N7O4S/c1-3-26-15(23)12-8(2)11-13-17-9(18-21(13)7-16-14(11)27-12)6-20-5-4-10(19-20)22(24)25/h4-5,7H,3,6H2,1-2H3

InChI Key

FGILXHDAIYUGGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C=CC(=N4)[N+](=O)[O-])C

Origin of Product

United States

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